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Compound of Interest

Compound Name: RIP1 kinase inhibitor 8

Cat. No.: B12376658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

and biological activity of RIP1 Kinase Inhibitor 8, also known as Compound 77. This potent

and selective dihydropyrazole inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase is a

valuable tool for research in necroptosis, inflammation, and associated diseases.

Chemical Properties and Structure
RIP1 Kinase Inhibitor 8 (Compound 77) is a synthetic, small-molecule inhibitor belonging to

the dihydropyrazole class. Its systematic name is (S)-1-(4-(2-(3-fluoropyridin-2-yl)-5-((6-oxo-

5,6-dihydropyridin-2-yl)methyl)-4,5-dihydropyrazol-1-yl)piperidin-1-yl)ethan-1-one. The

compound has a molecular formula of C25H27FN6O2 and a molecular weight of 478.52 g/mol

.

Table 1: Chemical Properties of RIP1 Kinase Inhibitor 8 (Compound 77)
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Property Value

IUPAC Name

(S)-1-(4-(2-(3-fluoropyridin-2-yl)-5-((6-oxo-5,6-

dihydropyridin-2-yl)methyl)-4,5-dihydropyrazol-

1-yl)piperidin-1-yl)ethan-1-one

Synonyms Compound 77, RIP1 kinase inhibitor 8

Molecular Formula C25H27FN6O2

Molecular Weight 478.52 g/mol

Chemical Class Dihydropyrazole

Mechanism of Action and Biological Activity
RIP1 Kinase Inhibitor 8 (Compound 77) is a potent inhibitor of the kinase activity of RIPK1, a

critical regulator of necroptosis, a form of programmed cell death. By inhibiting the kinase

function of RIPK1, this compound effectively blocks the signaling cascade that leads to

necroptotic cell death.

Table 2: Biological Activity of RIP1 Kinase Inhibitor 8 (Compound 77)

Assay Target/Cell Line IC50

RIP1 Kinase Activity (ADP-Glo) Recombinant Human RIPK1 20 nM[1]

RIP1 Kinase Binding

(Fluorescence Polarization)
Recombinant Human RIPK1 Data not available

Cellular Necroptosis Inhibition Human U937 cells 20 nM[1]

Kinase Selectivity
A critical aspect of a kinase inhibitor's utility is its selectivity. While a comprehensive public

kinase selectivity profile for Compound 77 is not available, the development of this class of

dihydropyrazole inhibitors focused on achieving high selectivity for RIPK1 over other kinases.

For instance, a related compound from the same series (DHP 9) showed no significant activity

against a panel of 339 other human kinases when screened at a concentration of 10 µM.
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

RIP1 Kinase Inhibitor 8 (Compound 77).

Synthesis of RIP1 Kinase Inhibitor 8 (Compound 77)
The synthesis of (S)-1-(4-(2-(3-fluoropyridin-2-yl)-5-((6-oxo-5,6-dihydropyridin-2-yl)methyl)-4,5-

dihydropyrazol-1-yl)piperidin-1-yl)ethan-1-one is a multi-step process that involves the

formation of the dihydropyrazole core followed by coupling with the piperidine moiety. A

detailed, step-by-step synthetic route can be found in the supplementary information of the

primary publication by Harris PA, et al. (2019) in the Journal of Medicinal Chemistry.

RIPK1 Kinase Activity Assay (ADP-Glo™)
This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced.

Materials:

Recombinant human RIPK1 enzyme

Myelin Basic Protein (MBP) as a substrate

ATP

ADP-Glo™ Kinase Assay Kit (Promega)

Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

RIP1 Kinase Inhibitor 8 (Compound 77)

Procedure:

Prepare a reaction mixture containing RIPK1 enzyme and the inhibitor at various

concentrations in the assay buffer.

Initiate the kinase reaction by adding a solution of MBP and ATP.

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
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Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor

concentration.

Cellular Necroptosis Inhibition Assay (U937 Cells)
This cell-based assay assesses the ability of the inhibitor to protect cells from induced

necroptosis.

Materials:

Human U937 monocytic cells

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Human Tumor Necrosis Factor-alpha (TNFα)

Pan-caspase inhibitor (e.g., z-VAD-fmk)

RIP1 Kinase Inhibitor 8 (Compound 77)

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

Seed U937 cells in a 96-well plate.

Pre-treat the cells with a serial dilution of RIP1 Kinase Inhibitor 8 for a specified time (e.g.,

1 hour).
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Induce necroptosis by adding a combination of TNFα and z-VAD-fmk.

Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).

Measure cell viability using a suitable reagent according to the manufacturer's instructions.

Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor

concentration.

Kinase Selectivity Profiling (KinomeScan™)
This method is used to determine the selectivity of the inhibitor against a large panel of

kinases.

Principle: The KinomeScan™ technology utilizes a competition binding assay. The inhibitor is

tested for its ability to displace a ligand that is bound to the active site of a kinase. The amount

of kinase that remains bound to the ligand is quantified.

General Procedure:

The inhibitor is incubated with a panel of DNA-tagged kinases.

The kinase-inhibitor mixtures are passed over an immobilized ligand.

Kinases that are not bound to the inhibitor will bind to the immobilized ligand.

The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

The results are typically expressed as the percentage of the control (DMSO) signal, with

lower percentages indicating stronger binding of the inhibitor to the kinase.

Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways in which RIPK1 is involved and the experimental workflow for evaluating

the inhibitor.
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Caption: TNFR1-mediated necroptosis pathway and the inhibitory action of RIP1 Kinase
Inhibitor 8.
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Caption: RIPK1-dependent apoptosis pathway following TNFR1 stimulation.
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Caption: Experimental workflow for the characterization of RIP1 Kinase Inhibitor 8.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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